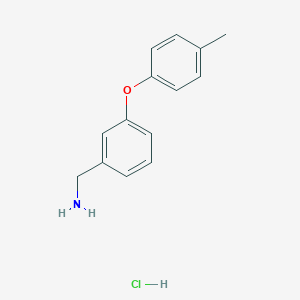

3-(4-Methylphenoxy)benzylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

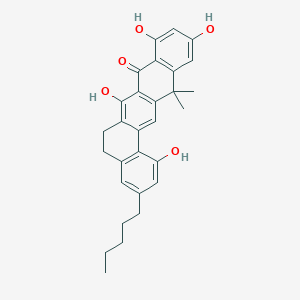

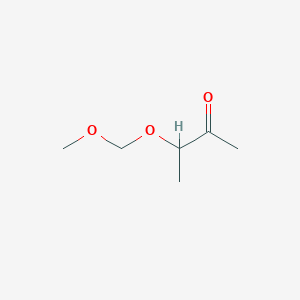

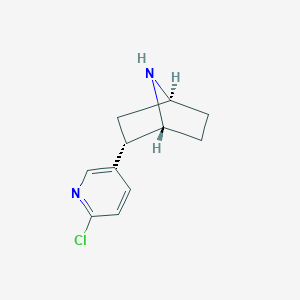

“3-(4-Methylphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenoxy)benzylamine hydrochloride” consists of a benzylamine group attached to a methylphenoxy group . The InChI code for this compound is1S/C14H15NO.ClH/c1-11-5-7-13 (8-6-11)16-14-4-2-3-12 (9-14)10-15;/h2-9H,10,15H2,1H3;1H . Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Methylphenoxy)benzylamine hydrochloride” is 249.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 249.0920418 g/mol and the monoisotopic mass is also 249.0920418 g/mol . The topological polar surface area is 35.2 Ų .科学的研究の応用

Synthesis and Characterization

One application involves the synthesis of 4-(4-methylphenoxy)benzylamine, highlighting the process of etherification and reduction from p-chlorobenzonitrile and p-cresol. This method is noted for its mild reaction conditions, convenient manipulation, and good yield, demonstrating the compound's utility in chemical synthesis (Che Ming-ming, 2012).

Photocatalysis

Research on photocatalytic electron-transfer oxidation highlights the interaction of benzylamine with molecular oxygen under photoirradiation. This process is significant for its efficiency in generating hydrogen peroxide and other oxygenated products, showcasing the compound's role in photocatalytic reactions and potential in environmental applications (K. Ohkubo, Takashi Nanjo, S. Fukuzumi, 2006).

Material Science

The utilization of benzylamine derivatives in materials science is evident in the synthesis of tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds demonstrate potential for alkali metal binding, with specific selectivity towards potassium ions. The research here illuminates the role of such derivatives in designing materials with specific ion recognition capabilities (M. Dinger, M. J. Scott, 2000).

Organic Chemistry

The Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine for synthesizing Co(II), Ni(II), and Zn(II) complexes is another significant application. These complexes have been studied for their structural characteristics and antibacterial activities, indicating the compound's importance in creating functional materials with potential health applications (M. Amirnasr et al., 2015).

Safety And Hazards

The safety information for “3-(4-Methylphenoxy)benzylamine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

将来の方向性

特性

IUPAC Name |

[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUBPXLCOLHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590030 |

Source

|

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenoxy)benzylamine hydrochloride | |

CAS RN |

154108-16-4 |

Source

|

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)